![molecular formula C10H7N3O B1326432 2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde CAS No. 954227-03-3](/img/structure/B1326432.png)
2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde
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Description
The compound “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is a pyridinecarbaldehyde that is pyridine substituted by a formyl group . It is a solid substance .
Synthesis Analysis
The synthesis of this compound can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is represented by the InChI code:1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H
. Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . It can also undergo condensation with two molecules of pyridine-2-carboxaldehyde (pyca) in the presence of MnCl2 and ammonium diethyldithiophosphate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.19 g/mol . It is a solid substance . The IUPAC name for the compound is2-(2-pyridinyl)-5-pyrimidinecarbaldehyde
.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit significant anti-fibrotic activities. These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium .
Anticancer Activity
Derivatives of 2-(Pyridin-3-YL)pyrimidine have been synthesized and shown to possess more cytotoxic activity than certain reference drugs when tested against lung cancer cell lines. This suggests a potential application in developing new anticancer therapies .
Antimicrobial and Antifungal Properties
The synthesized derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. They have shown activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, indicating their potential as antimicrobial and antifungal agents .
Antioxidant Properties
In the search for new antioxidants, derivatives of 2-(Pyridin-3-YL)pyrimidine have been compared to ascorbic acid using the DPPH method. The results indicated that these derivatives have comparable IC50 values, suggesting their use as antioxidants .
Pharmacokinetic Profiles
The pharmacokinetic profiles of these derivatives have been evaluated, which is crucial for understanding their behavior in biological systems. This includes absorption, distribution, metabolism, and excretion characteristics, which are essential for drug development .
Receptor Tyrosine Kinase Inhibition
Some derivatives have been studied as inhibitors of receptor tyrosine kinase, an important target in cancer therapy. The inhibition of this enzyme can lead to the suppression of cancer cell growth and proliferation .
properties
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJKGNLMVPDCDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647960 |
Source
|
Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde | |
CAS RN |
954227-03-3 |
Source
|
Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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